molecular formula C22H25N3O4S B15081468 4-tert-butyl-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

4-tert-butyl-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B15081468
M. Wt: 427.5 g/mol
InChI Key: ALHYLPMGBUTZOK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide typically involves multiple steps. One common method starts with the reduction of p-nitrobenzoic acid, followed by the reaction with p-toluenesulfonyl chloride . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as maintaining purity and yield, are crucial in any industrial setting.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.

Scientific Research Applications

4-tert-butyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action for 4-tert-butyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 4-tert-butyl-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)benzamide apart is its combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

4-tert-butyl-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]benzamide

InChI

InChI=1S/C22H25N3O4S/c1-14-15(2)24-29-21(14)25-30(27,28)19-12-10-18(11-13-19)23-20(26)16-6-8-17(9-7-16)22(3,4)5/h6-13,25H,1-5H3,(H,23,26)

InChI Key

ALHYLPMGBUTZOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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